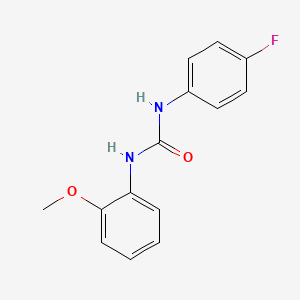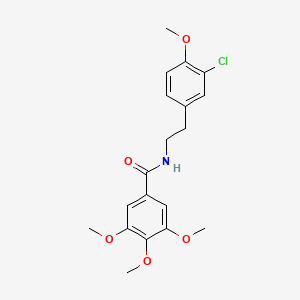
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a urea moiety, making it a significant molecule in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea typically involves the reaction of 3,4-dichloroaniline with propionyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is also common to maintain optimal reaction conditions and ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea involves its interaction with specific molecular targets, such as enzymes or receptors. It acts by inhibiting the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichloromethylphenidate
Comparison: Compared to these similar compounds, 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea exhibits unique properties due to the presence of the urea moiety, which enhances its stability and reactivity. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
115956-80-4 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O2 |
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-10(16)15(2)11(17)14-7-4-5-8(12)9(13)6-7/h4-6H,3H2,1-2H3,(H,14,17) |
Clave InChI |
YQDSATSVXNLTLN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)


